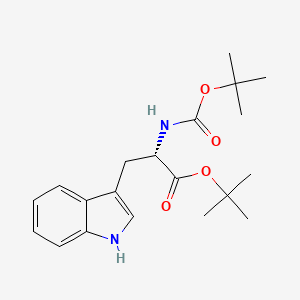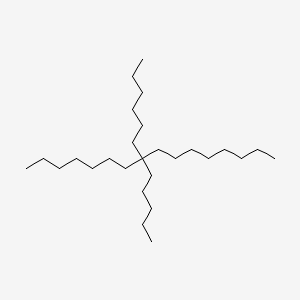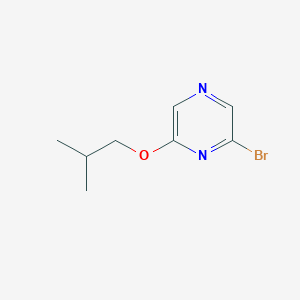
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride is a diazonium salt compound. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. This specific compound features a benzenediazonium core substituted with 2-methylpropoxy and morpholinyl groups, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride typically involves the following steps:
Nitration: The starting material, 2,5-dimethoxybenzene, undergoes nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amines using a reducing agent such as tin(II) chloride or iron powder in acidic conditions.
Diazotization: The resulting amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Substitution: The diazonium salt is then reacted with 2-methylpropyl alcohol and morpholine to introduce the 2-methylpropoxy and morpholinyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide in aqueous or alcoholic solutions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Reducing agents like sodium borohydride or stannous chloride in acidic conditions.
Major Products
Substitution: Aryl halides, aryl cyanides, or phenols.
Coupling: Azo compounds with vibrant colors.
Reduction: Arylamines.
Applications De Recherche Scientifique
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly azo dyes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzenediazonium chloride: Lacks the 2-methylpropoxy and morpholinyl groups, leading to different reactivity and applications.
4-Morpholinylbenzenediazonium chloride: Contains only the morpholinyl group, affecting its chemical behavior.
2-Methylpropoxybenzenediazonium chloride: Contains only the 2-methylpropoxy group, influencing its reactivity.
Uniqueness
2,5-Bis(2-methylpropoxy)-4-(4-morpholinyl)benzenediazonium chloride is unique due to the presence of both 2-methylpropoxy and morpholinyl groups, which can enhance its reactivity and versatility in various chemical reactions and applications
Propriétés
Numéro CAS |
50978-52-4 |
|---|---|
Formule moléculaire |
C18H28ClN3O3 |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
2,5-bis(2-methylpropoxy)-4-morpholin-4-ylbenzenediazonium;chloride |
InChI |
InChI=1S/C18H28N3O3.ClH/c1-13(2)11-23-17-10-16(21-5-7-22-8-6-21)18(9-15(17)20-19)24-12-14(3)4;/h9-10,13-14H,5-8,11-12H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JPHMYKPWIRPHHK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)COC1=CC(=C(C=C1[N+]#N)OCC(C)C)N2CCOCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)

![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
